![molecular formula C14H16KN2O4 B1668435 Carboxy-PTIO potassium salt CAS No. 148819-94-7](/img/structure/B1668435.png)
Carboxy-PTIO potassium salt
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Overview
Description
Carboxy-PTIO potassium salt, also known as 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt, is a synthetic organic compound . It is primarily considered as a scavenger of nitric oxide (NO) . The CAS Number of Carboxy-PTIO potassium salt is 148819-94-7 .
Molecular Structure Analysis
The empirical formula of Carboxy-PTIO potassium salt is C14H16KN2O4 . It has a molecular weight of 315.39 . The SMILES string representation of the molecule is [K+].CC1©N([O])C(c2ccc(cc2)C([O-])=O)=N+C1©C .Chemical Reactions Analysis
Carboxy-PTIO potassium salt is known to react stoichiometrically with nitric oxide (NO) to produce nitrogen dioxide (NO2) .Physical And Chemical Properties Analysis
Carboxy-PTIO potassium salt is a powder form substance . It is soluble in water (100 mg/mL), DMSO, and methanol . It has a melting point of >270 °C .Scientific Research Applications
Analysis of Carboxy-PTIO Potassium Salt Applications
Inhibition of Nitric Oxide Synthase: Carboxy-PTIO potassium salt reacts with nitric oxide (NO) to inhibit NO synthase, which is crucial in various physiological and pathological processes .
Examination of Nitric Oxide Generation: It is used in reaction mixtures to check the generation of hydroxyl radicals or nitric, particularly to examine the generation of nitric oxide .
Neurological Research: The compound has been added to neurons to analyze its effect under glucose/oxygen/serum deprivation (GOSD) conditions, which is relevant in studying ischemic conditions and neuroprotection strategies .
Safety And Hazards
properties
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUQMVIGXFZQU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16KN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy-PTIO potassium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Carboxy-PTIO potassium salt acts as a nitric oxide scavenger by rapidly reacting with NO, effectively reducing its bioavailability within plant cells [, , ]. This, in turn, can inhibit NO-dependent signaling pathways. For instance, in tobacco suspension cells, cPTIO was shown to reduce the expression of defense-related genes induced by chitooligosaccharides, suggesting NO's involvement in this defense response []. Similarly, in cotton plants subjected to drought stress, pre-treatment with cPTIO was found to influence antioxidant enzyme activities, indicating NO's role in stress responses [].
A: Research on Taxus chinensis var. mairei (a yew species) demonstrated that applying cPTIO under UV-B stress led to a significant increase in the concentration of flavonoids, condensed tannins, total phenolics, and taxol compared to UV-B stress alone []. This suggests that NO scavenging by cPTIO may influence the biosynthesis of these secondary metabolites, potentially as a compensatory mechanism under stress conditions.
A: Yes, researchers often utilize cPTIO alongside NO donors, such as sodium nitroprusside (SNP), to confirm the specific involvement of NO in observed effects. For example, in a study on cotton leaf proteome, researchers used a combination of SNP treatments and cPTIO treatments to differentiate between NO-dependent and NO-independent protein expression changes []. Similarly, in studies on Sorbus pohuashanensis embryo germination, the effects of SNP were compared with those of SNP in combination with cPTIO to confirm NO's role in germination [, ].
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